(4E, 8E)-Sphingadienine-C18-1-phosphate
Description
Contextualization within the Sphingolipid Family and its Metabolites
(4E, 8E)-Sphingadienine-C18-1-phosphate belongs to the extensive family of sphingolipids, which are fundamental components of eukaryotic cell membranes and play crucial roles in signal transduction. nih.gov The basic structure of all sphingolipids is a long-chain amino alcohol, referred to as a sphingoid base. nih.gov Variations in this backbone, such as chain length, hydroxylation, and the number and position of double bonds, give rise to a vast array of sphingolipid species. nih.gov
Sphingadienes, characterized by two double bonds in the sphingoid backbone, are a notable subclass. nih.gov They are commonly found in plants, fungi, insects, and marine organisms. nih.govresearchgate.net The biosynthesis of sphingadienes involves the action of desaturase enzymes on a sphingosine (B13886) precursor. researchgate.net this compound is the phosphorylated form of the C18 sphingadiene with trans (E) double bonds at both the 4th and 8th carbon positions.
The metabolism of sphingolipids is a complex network of interconnected pathways. Ceramides (B1148491), which consist of a sphingoid base linked to a fatty acid, are central intermediates. mdpi.com Ceramides can be further metabolized to more complex sphingolipids or broken down to release the sphingoid base. This sphingoid base can then be phosphorylated by sphingosine kinases to produce sphingoid base-1-phosphates. nih.gov Therefore, this compound is a product of this phosphorylation step, downstream of the generation of (4E, 8E)-sphingadienine from its corresponding ceramide. nih.gov
The phosphorylated forms of sphingoid bases, such as the well-studied sphingosine-1-phosphate (S1P), are potent signaling molecules involved in a multitude of cellular processes, including cell growth, differentiation, migration, and apoptosis. nih.govmdpi.com The balance between ceramide and sphingoid base-1-phosphate levels is often referred to as the "sphingolipid rheostat," which can determine a cell's fate. mdpi.com this compound is thus situated within this critical signaling axis.
Historical Perspective on Research Pertaining to Sphingadienine-1-phosphates
The study of sphingadienes and their phosphorylated derivatives has evolved from the broader investigation of sphingolipid chemistry and biology. An early milestone in the characterization of sphingadienes was in 1989, when cerebrosides containing (4E, 8E)- and (4E, 8Z)-sphingadienine moieties were identified as having antiulcerogenic activity. tandfonline.com This highlighted the potential biological relevance of this particular sphingoid base structure.
The synthesis of sphingadienes, including the (4E, 8E) isomer, has been a subject of research to enable further biological evaluation. nih.gov A practical, multigram-scale synthesis of 4,8-sphingadiene was reported to facilitate the study of its properties, particularly its potential as a chemopreventive agent. nih.gov
More recently, research has begun to focus on the phosphorylated forms of sphingadienes. A significant development occurred in 2018 with the identification of a related isomer, (4E, 14Z)-sphingadienine-C18-1-phosphate, as a highly specific biomarker for preanalytical errors in the handling of blood samples. nih.govresearchgate.net In this study, this compound was used as one of the isomeric standard compounds for comparison, indicating its availability and use in analytical research. researchgate.net This application in metabolomics has brought renewed attention to the specific isomers of sphingadienine-1-phosphate.
Research in plant biology has also contributed to our understanding of sphingadienine-1-phosphates. Studies on rice have shown that the levels of (4E, 8Z)-sphingadienine-1-phosphate are regulated by a specific glucocerebrosidase, an enzyme involved in the breakdown of glucosylceramides. nih.gov This work underscores the importance of specific isomers of sphingadienine-1-phosphate in plant physiology.
Conformation-Activity Relationships of this compound in Biological Systems
The specific three-dimensional structure, or conformation, of a signaling molecule is often critical to its biological activity. For sphingoid base-1-phosphates, the stereochemistry of the double bonds in the aliphatic chain can significantly influence their interaction with enzymes and receptors.
Research has demonstrated that the unphosphorylated form, 4,8-sphingadiene, exhibits anti-inflammatory and chemopreventive properties. researchgate.netnih.gov For instance, plant-derived 4,8-sphingadienes have been shown to possess anti-inflammatory activity. researchgate.net Furthermore, natural sphingadienes can inhibit key signaling pathways, such as the Akt pathway, which is often dysregulated in cancer. nih.gov
The importance of the stereochemistry of the double bonds is highlighted by enzymatic studies. A study on a rice glucocerebrosidase, Os3BGlu6, which is involved in the generation of the precursor for sphingadienine-1-phosphate, revealed a distinct substrate preference. The enzyme showed significantly higher activity towards glucosylceramides containing a (4E, 8Z)-sphingadienine backbone compared to those with a (4E, 8E)-sphingadienine backbone. nih.gov This indicates that the configuration of the double bond at the C8 position is a key determinant for recognition by this enzyme, which in turn would affect the downstream production of the corresponding sphingadienine-1-phosphate isomer.
While direct comparative studies on the biological activities of the (4E, 8E) versus other isomers of sphingadienine-C18-1-phosphate are not extensive, the principle of stereospecificity is well-established for the broader class of sphingosine-1-phosphate (S1P) analogs and their receptors. The development of synthetic S1P receptor agonists and antagonists has shown that subtle changes in the structure of the molecule can dramatically alter its binding affinity and signaling outcomes at the five known S1P receptors. nih.gov This suggests that the specific (4E, 8E) conformation of sphingadienine-C18-1-phosphate likely confers a unique activity profile compared to its other isomers.
Properties
CAS No. |
1419705-13-7 |
|---|---|
Molecular Formula |
C₁₈H₃₆NO₅P |
Molecular Weight |
377.46 |
Synonyms |
(2S,3R,4E)-2-Amino-4,8-octadecadiene-1,3-diol 1-(Dihydrogen phosphate); (2S,3R,4E,8E)-2-Amino-3-hydroxyoctadeca-4,8-dien-1-yl Dihydrogen Phosphate |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 4e, 8e Sphingadienine C18 1 Phosphate
De Novo Synthetic Routes Leading to Sphingadienine (B150533) Precursors
The initial step in the formation of this complex lipid is the synthesis of its sphingadienine backbone. This process relies on the sequential action of specific desaturase enzymes that introduce double bonds at precise locations on the sphingoid base.
The characteristic di-unsaturated nature of the (4E, 8E)-sphingadienine precursor is the result of the coordinated activity of two key classes of enzymes: Δ4-desaturases and Δ8-desaturases. The synthesis of sphingosine (B13886), a foundational sphingoid base, involves the introduction of a double bond at the Δ4 position of dihydrosphingosine (also known as sphinganine). encyclopedia.pub This reaction is typically carried out on the N-acylated form, dihydroceramide (B1258172). encyclopedia.pub
The introduction of the second double bond at the Δ8 position is also crucial. In many plants and fungi, the formation of sphinga-4,8-dienine occurs through the combined action of Δ4- and Δ8-desaturases. encyclopedia.pubmdpi.com These desaturases are distinct classes of enzymes that act on the long-chain base of sphingolipids. mdpi.com The co-occurrence of these desaturation events is essential for producing the (4E, 8E)-sphingadienine backbone. mdpi.comdntb.gov.ua While Δ8-desaturation is common in plants, algae, mosses, and fungi, the specific enzymes and the precise order of these desaturation reactions can vary between organisms. mdpi.comdntb.gov.ua
It is important to note that another desaturase, Fatty Acid Desaturase 3 (FADS3), has been identified as a Δ14Z sphingoid base desaturase, responsible for producing the (4E, 14Z)-sphingadienine isomer in humans. nih.govnih.gov This highlights the enzymatic specificity that dictates the final structure of the sphingadienine molecule.
Once the (4E, 8E)-sphingadienine precursor is formed, it undergoes phosphorylation to become the biologically active (4E, 8E)-Sphingadienine-C18-1-phosphate. This critical step is catalyzed by sphingosine kinases (SphKs). Two major isoforms of this enzyme, SPHK1 and SPHK2, are known to phosphorylate sphingosine and its analogs. nih.gov
Research has shown that both SPHK1 and SPHK2 are capable of phosphorylating sphingadienes. Studies have indicated that mammalian SPHK1 can phosphorylate 4,8-sphingadienine as efficiently as it phosphorylates sphingosine. nih.gov Similarly, SPHK2 has been shown to catalyze the phosphorylation of sphingadiene with an efficiency comparable to that of sphingosine. nih.gov The accumulation of sphingadiene-based lipids in the hippocampus of mice lacking SPHK2 suggests that SPHK2-mediated phosphorylation is a key step in their subsequent catabolism. nih.govnih.gov The broad substrate specificity of SPHK2 allows it to act on various sphingoid bases, including di-unsaturated forms like (4E, 8E)-sphingadienine. nih.gov
Interconversion and Degradation Pathways of this compound
The cellular levels of this compound are tightly controlled through pathways that lead to its dephosphorylation and subsequent degradation. These processes are essential for maintaining cellular homeostasis and regulating the signaling functions of this lipid.
The primary step in the degradation of phosphorylated sphingoid bases is their dephosphorylation, a reaction catalyzed by sphingosine-1-phosphate phosphatases (SPPs). Two main isoforms, SPP1 and SPP2, have been identified. researchgate.net These enzymes are highly specific for sphingoid base phosphates. nih.gov While direct evidence for the dephosphorylation of this compound by SPP1 and SPP2 is not extensively documented, the known function of these enzymes is to hydrolyze sphingosine-1-phosphate (S1P) and related molecules. nih.govresearchgate.net Given the structural similarity, it is highly probable that SPP1 and SPP2 also act on the di-unsaturated this compound, converting it back to (4E, 8E)-sphingadienine. This dephosphorylation step is crucial for recycling the sphingoid base for ceramide synthesis or for its entry into degradative pathways. nih.gov
The degradation of sphingolipids is a complex process that occurs in different cellular compartments. The major pathway for sphingolipid catabolism takes place in the lysosomes, where a series of enzymatic reactions break down these molecules. nih.gov Defects in these lysosomal enzymes can lead to the accumulation of sphingolipids, resulting in various storage diseases. nih.gov While the general process of lysosomal degradation of sphingolipids is well-established, the specific involvement of lysosomes in the breakdown of di-unsaturated sphingoid base phosphates like this compound is less characterized. However, the accumulation of sphingosine-1-phosphate due to a deficiency in S1P-lyase has been shown to impair lysosomal function, suggesting a link between sphingoid base phosphate (B84403) levels and lysosomal activity. nih.govnih.gov
Non-lysosomal degradation pathways also contribute to sphingolipid metabolism. For instance, the irreversible degradation of S1P by S1P lyase occurs at the endoplasmic reticulum. nih.govmdpi.com It is plausible that (4E, 8E)-sphingadienine, after being dephosphorylated from its phosphate form, could also be a substrate for enzymes in these non-lysosomal pathways, although specific research on this is limited.
The catabolism of this compound is ultimately mediated by phosphohydrolases. As mentioned, SPP1 and SPP2 are specific phosphohydrolases that remove the phosphate group. nih.govnih.gov Following dephosphorylation, the resulting (4E, 8E)-sphingadienine can be further metabolized. The irreversible breakdown of sphingoid bases is carried out by S1P lyase, which cleaves the phosphorylated form. nih.govmdpi.com This enzyme is located on the cytosolic side of the endoplasmic reticulum and its action represents the final step in the catabolism of sphingolipids, breaking them down into a fatty aldehyde and phosphoethanolamine. encyclopedia.pubnih.gov While the direct cleavage of this compound by S1P lyase has not been explicitly detailed in the available literature, the established pathway for S1P degradation provides a strong model for its likely catabolic fate.
Enzymatic Regulation and Dynamics of this compound Metabolism
The metabolism of this compound is a highly dynamic and tightly regulated process, ensuring the appropriate cellular levels of this signaling molecule. The key regulatory points in its metabolic pathway are the enzymes responsible for its synthesis and degradation.
The biosynthesis of the (4E, 8E)-sphingadienine backbone is initiated by the condensation of serine and palmitoyl-CoA, a reaction catalyzed by serine palmitoyltransferase (SPT) . This is considered the rate-limiting step in the de novo synthesis of all sphingolipids and is subject to feedback regulation by sphingolipid levels themselves frontiersin.org. The subsequent reduction of the ketone group and acylation to form dihydroceramide are catalyzed by 3-ketodihydrosphingosine reductase and ceramide synthases (CerS), respectively. There are several isoforms of CerS, each with a preference for specific fatty acyl-CoA chain lengths, suggesting a layer of regulation in determining the final ceramide species nih.gov.
A critical step in the formation of (4E, 8E)-sphingadienine is the introduction of two double bonds into the sphingoid base. The first double bond at the C4 position is introduced by a Δ4-desaturase. The second double bond at the C8 position, with an (E) configuration, is catalyzed by a Δ8-sphingolipid desaturase . Research in plants and fungi has identified these enzymes as being crucial for the production of sphingadienes nih.govuniprot.org. The expression and activity of these desaturases can be influenced by various factors, including environmental stress, indicating a point of regulation for sphingadienine synthesis nih.gov.
Once the (4E, 8E)-sphingadienine-containing ceramide is formed, it can be acted upon by ceramidases to release free (4E, 8E)-sphingadienine. This free sphingoid base is then phosphorylated by a sphingosine kinase (SPHK) to yield this compound. There are two major isoforms of sphingosine kinase, SPHK1 and SPHK2, which can be regulated by various signaling pathways, including growth factor signaling nih.gov. The activity of SPHKs can be modulated by phosphorylation, and their subcellular localization can also be dynamically regulated, thereby controlling where and when sphingadienine-1-phosphate is produced nih.gov.
The degradation of this compound can occur through the action of sphingosine-1-phosphate phosphatases (SPPs) , which dephosphorylate it back to (4E, 8E)-sphingadienine, or irreversibly by sphingosine-1-phosphate lyase (SPL) , which cleaves the molecule. The balance between the activities of SPHKs and SPPs/SPL creates a "sphingolipid rheostat" that determines the cellular levels of pro-survival sphingoid base-1-phosphates and pro-apoptotic ceramides (B1148491) and sphingoid bases nih.gov.
Table 1: Key Enzymes in the Metabolism of this compound
| Enzyme | Function | Regulatory Aspects |
| Serine Palmitoyltransferase (SPT) | Catalyzes the initial and rate-limiting step of de novo sphingolipid biosynthesis. | Subject to feedback inhibition by sphingolipid levels. |
| Δ8-Sphingolipid Desaturase | Introduces the C8 double bond to form the sphingadienine backbone. | Expression can be regulated by environmental stress. Can produce both (E) and (Z) isomers. nih.gov |
| Ceramide Synthases (CerS) | Acylates the sphingoid base to form ceramide. | Isoform-specific substrate preferences for fatty acyl-CoAs. |
| Ceramidase | Deacylates ceramide to release the free sphingoid base. | Different isoforms with distinct pH optima and subcellular locations. |
| Sphingosine Kinase (SPHK) | Phosphorylates the sphingoid base to form sphingoid base-1-phosphate. | Regulated by phosphorylation and subcellular translocation. Two major isoforms (SPHK1 and SPHK2). nih.gov |
| Sphingosine-1-Phosphate Phosphatase (SPP) | Dephosphorylates sphingoid base-1-phosphate. | Contributes to the recycling of sphingoid bases. |
| Sphingosine-1-Phosphate Lyase (SPL) | Irreversibly degrades sphingoid base-1-phosphate. | Commits the sphingoid base to catabolism. |
Subcellular Localization of Metabolic Enzymes and Lipid Pools
The biosynthesis and metabolism of this compound are spatially organized within the cell, with specific enzymatic steps occurring in distinct organelles. This subcellular compartmentalization is crucial for regulating the flow of intermediates and the generation of signaling molecules in specific locations.
The initial steps of de novo sphingolipid biosynthesis, including the reactions catalyzed by serine palmitoyltransferase and ceramide synthases, primarily occur in the endoplasmic reticulum (ER) frontiersin.orgresearchgate.net. The ER is therefore the main site for the synthesis of the ceramide precursor to (4E, 8E)-sphingadienine.
The introduction of the Δ8 double bond by the Δ8-sphingolipid desaturase is also localized to the endoplasmic reticulum in plants biorxiv.org. This finding places the formation of the characteristic sphingadienine backbone firmly within the ER membrane system.
From the ER, ceramide can be transported to the Golgi apparatus for the synthesis of complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids researchgate.net. This transport can occur via vesicular transport or through the action of ceramide transfer proteins.
The phosphorylation of (4E, 8E)-sphingadienine to its 1-phosphate derivative is a more mobile process. Sphingosine kinase 1 (SPHK1) is predominantly found in the cytosol but can translocate to the plasma membrane upon activation nih.gov. Sphingosine kinase 2 (SPHK2) has been found in the ER, mitochondria, and nucleus nih.gov. This differential localization of SPHK isoforms suggests that this compound can be generated in multiple subcellular compartments, where it may exert distinct signaling functions.
The degradative enzymes also have specific localizations. Sphingosine-1-phosphate phosphatases are primarily located in the ER , where they can regulate the balance between sphingosine and sphingosine-1-phosphate for recycling into the ceramide synthesis pathway nih.gov. Sphingosine-1-phosphate lyase is also an ER-resident enzyme , responsible for the irreversible breakdown of sphingoid base-1-phosphates nih.gov.
The resulting pools of this compound are therefore likely to exist in various subcellular locations, including the cytosol, the inner leaflet of the plasma membrane, and potentially within the nucleus and mitochondria, depending on the site of its synthesis and the activity of its transporters and degradative enzymes.
Table 2: Subcellular Localization of Key Metabolic Enzymes
| Enzyme | Subcellular Localization |
| Serine Palmitoyltransferase (SPT) | Endoplasmic Reticulum frontiersin.orgresearchgate.net |
| Δ8-Sphingolipid Desaturase | Endoplasmic Reticulum biorxiv.org |
| Ceramide Synthases (CerS) | Endoplasmic Reticulum nih.gov |
| Sphingosine Kinase 1 (SPHK1) | Cytosol, Plasma Membrane (upon activation) nih.gov |
| Sphingosine Kinase 2 (SPHK2) | Endoplasmic Reticulum, Mitochondria, Nucleus nih.gov |
| Sphingosine-1-Phosphate Phosphatase (SPP) | Endoplasmic Reticulum nih.gov |
| Sphingosine-1-Phosphate Lyase (SPL) | Endoplasmic Reticulum nih.gov |
Cellular and Molecular Functions of 4e, 8e Sphingadienine C18 1 Phosphate
Receptor-Mediated Signaling Mechanisms of (4E, 8E)-Sphingadienine-C18-1-phosphate
The primary mode of action for extracellular S1P and its analogs is through a family of five specific G-protein coupled receptors (GPCRs), designated as S1P receptor 1-5 (S1PR1-5). nih.govnih.gov The interaction of these lipids with their receptors initiates a cascade of intracellular events that dictate cellular responses.
Agonist Activity and Interaction with G-Protein Coupled Receptors (e.g., S1PRs)
As an agonist, this compound is presumed to bind to and activate S1P receptors, triggering conformational changes that lead to the activation of heterotrimeric G-proteins. The diverse expression patterns of S1PRs across different cell types contribute to the wide range of biological effects attributed to S1P signaling. capes.gov.br
The various S1P receptors exhibit differential binding affinities for S1P and its analogs. While S1P itself is the natural ligand for all five receptors, synthetic and naturally occurring variants can show selectivity for certain receptor subtypes. This selectivity is crucial for the development of targeted therapeutics. For instance, the pro-drug FTY720 (Fingolimod), once phosphorylated in vivo, primarily acts on S1PR1. nih.gov The specificity of this compound for the different S1PR subtypes is an area requiring further investigation to fully elucidate its specific biological roles.
The activation of S1P receptors by ligands such as this compound leads to the engagement of various G-protein families, including Gi, Gq, and G12/13. mdpi.com Each of these pathways initiates a distinct set of downstream signaling events:
Gi Pathway: Activation of the Gi pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. It can also lead to the activation of the phosphatidylinositol-3-kinase (PI3K)/AKT pathway, which is a critical regulator of cell survival and proliferation. mdpi.com
Gq Pathway: The Gq pathway activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).
G12/13 Pathway: Engagement of the G12/13 pathway activates the Rho family of small GTPases, which are key regulators of the actin cytoskeleton, cell adhesion, and migration. mdpi.com
The specific downstream effects of this compound would depend on which of these G-protein pathways are preferentially activated upon its binding to the various S1PR subtypes.
Table 1: S1P Receptor-Associated G-Proteins and Major Downstream Signaling Pathways
| Receptor Subtype | Coupled G-Proteins | Major Downstream Pathways Activated |
|---|---|---|
| S1PR1 | Gi | PI3K/AKT, Ras/ERK, Rac |
| S1PR2 | Gi, Gq, G12/13 | Rho, PLC, PTEN inhibition |
| S1PR3 | Gi, Gq, G12/13 | PLC, Rho, PI3K/AKT |
| S1PR4 | Gi, G12/13 | Rho, c-Jun N-terminal kinase (JNK) |
| S1PR5 | Gi, G12/13 | Gi-mediated signaling |
Endocytic Regulation and Receptor Trafficking
Upon agonist binding, S1P receptors undergo internalization, a process known as endocytosis. This serves to desensitize the cell to further stimulation and can also initiate distinct signaling events from endosomal compartments. The trafficking and ultimate fate of the internalized receptors, whether they are recycled back to the cell surface or targeted for degradation, are tightly regulated processes that are crucial for maintaining cellular responsiveness to S1P signaling. The interaction of S1P receptors with β-arrestins is a key step in this process, often leading to receptor desensitization and internalization. nih.gov
Non-Receptor Mediated Intracellular Actions of this compound
In addition to its extracellular receptor-mediated effects, S1P can also act as an intracellular signaling molecule, independent of S1PRs. nih.gov This "inside-out" signaling is determined by the subcellular localization of sphingosine (B13886) kinases (SphK1 and SphK2), the enzymes that produce S1P. nih.gov
Direct Interaction with Intracellular Protein Targets (e.g., kinases, phosphatases, transcription factors)
Intracellular S1P has been shown to directly bind to and modulate the activity of a variety of protein targets, thereby influencing cellular processes without the need for cell surface receptor activation. While direct interactions of this compound with intracellular proteins have not been specifically documented, the known intracellular targets of S1P provide a framework for its potential non-receptor-mediated functions.
Potential intracellular targets for S1P and its analogs include:
Kinases and Phosphatases: S1P may directly influence the activity of various kinases and phosphatases, thereby modulating their downstream signaling pathways.
Transcription Factors: There is evidence to suggest that S1P can directly or indirectly regulate the activity of transcription factors, thereby controlling gene expression. For example, S1P has been implicated in the regulation of histone deacetylases (HDACs).
Further research is necessary to identify the specific intracellular binding partners of this compound and to delineate the functional consequences of these interactions.
Table 2: Summary of Potential based on General S1P Biology
| Functional Category | Specific Action | Potential Outcome |
|---|---|---|
| Receptor-Mediated Signaling | Agonist for S1PRs | Activation of Gi, Gq, G12/13 pathways leading to cell proliferation, survival, and migration. |
| Receptor Trafficking | Induces S1PR internalization | Modulation of receptor signaling and cellular responsiveness. |
| Non-Receptor Actions | Direct binding to intracellular proteins | Regulation of enzyme activity and gene expression. |
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (4E, 14Z)-Sphingadienine-C18-1-phosphate |
| Sphingosine-1-phosphate (S1P) |
| Fingolimod (FTY720) |
| Adenylyl cyclase |
| Cyclic AMP (cAMP) |
| Phosphatidylinositol-3-kinase (PI3K) |
| AKT |
| Phospholipase C (PLC) |
| Phosphatidylinositol 4,5-bisphosphate (PIP2) |
| Inositol trisphosphate (IP3) |
| Diacylglycerol (DAG) |
| Protein kinase C (PKC) |
| Rho |
| β-arrestin |
| Sphingosine kinase 1 (SphK1) |
| Sphingosine kinase 2 (SphK2) |
Modulation of Ion Channels and Transporters
Sphingosine-1-phosphate exerts significant control over cellular function by modulating the activity of various ion channels and transporters. This regulation is critical for processes ranging from neuronal signaling to stimulus-secretion coupling.
Research has demonstrated that S1P can directly and indirectly influence ion channel activity. In bovine adrenal chromaffin cells, S1P shows a complex, dose-dependent modulation of the large-conductance Ca²⁺-activated K⁺ (BKCa) channel. nih.govresearchgate.net At low concentrations (1 µM), S1P suppresses the calcium-activated potassium current (IK(Ca)), an effect that leads to increased action potential firing. nih.gov Conversely, higher concentrations (10 µM) produce a biphasic response: an initial inhibition followed by a sustained enhancement of the current. nih.gov The stimulatory effect is linked to an elevation of intracellular calcium, whereas the inhibitory action appears to be a direct effect on the channel. nih.govresearchgate.net
Electrophysiological studies using whole-cell patch-clamp techniques have also been employed to investigate S1P's effects. For instance, the activation of S1PR1 is coupled to G-protein coupled inwardly rectifying potassium (GIRK) channels, providing a sensitive method to measure receptor activation with high temporal resolution. youtube.com The development of photoswitchable S1P analogs has further enabled precise optical control and study of these lipid-receptor-channel interactions. youtube.com These findings underscore the role of S1P as a key regulator of membrane excitability and ion homeostasis.
Table 1: S1P Modulation of Ion Channels
| Ion Channel | Cell Type | S1P Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Large-conductance Ca²⁺-activated K⁺ (BKCa) | Bovine adrenal chromaffin cells | 1 µM | Inhibition of IK(Ca), increased action potential firing | nih.gov |
| Large-conductance Ca²⁺-activated K⁺ (BKCa) | Bovine adrenal chromaffin cells | 10 µM | Biphasic: initial decrease followed by sustained increase of IK(Ca) | nih.gov |
| G-protein coupled inwardly rectifying K⁺ (GIRK) | HEK293 cells (overexpressing S1PR1) | Not specified | Channel activation upon S1PR1 stimulation | youtube.com |
| Kv1.3 Channel | T lymphocytes | Not specified | Blockade of the channel | nih.gov |
Role in Key Cellular Processes
S1P is a pleiotropic signaling molecule that plays a central role in a multitude of fundamental cellular processes. nih.govnih.gov Its functions are integral to tissue development, homeostasis, and the pathogenesis of various diseases.
S1P is a well-established regulator of cell proliferation and differentiation, acting as a potent mitogenic agent in many cell types. nih.govnih.gov It exerts its effects primarily through its G protein-coupled receptors, which trigger downstream signaling cascades. nih.gov The balance between the levels of S1P and its metabolic precursors, ceramide and sphingosine, often determines the cell's fate; S1P typically promotes growth and survival, while ceramide is pro-apoptotic. nih.govnih.gov This dynamic equilibrium is often referred to as the "sphingolipid rheostat." nih.gov
S1P signaling influences numerous cell types, including adipocytes, where it has been shown to regulate differentiation and gene expression related to lipid metabolism. nih.gov The specific effects of S1P can be dependent on its chain length, suggesting that isoforms like S1P d18:2 may have unique roles in modulating proliferation and differentiation in different tissues. nih.govnih.gov The activation of Sphingosine Kinase 1 (SphK1), the enzyme that produces S1P, is a critical step in promoting cell growth in response to various growth factors. nih.gov
The role of S1P in cell migration and invasion is complex and highly context-dependent, influencing both physiological and pathological processes, including immune cell trafficking and cancer metastasis. nih.govnih.gov S1P acts as a chemoattractant, guiding cells along a concentration gradient. nih.gov This is fundamental to the egress of lymphocytes from lymphoid organs into circulation. nih.govnih.gov
In the context of cancer, S1P's influence on migration and invasion can be either pro- or anti-invasive. nih.gov This duality depends on the specific S1P receptors expressed by the cancer cells and the crosstalk with other signaling pathways. nih.gov For example, the S1P-S1PR2 signaling pathway has been shown to mediate epithelial defense against cancer by inducing Rho-dependent filamin accumulation in normal cells, which in turn causes the apical extrusion and elimination of neighboring transformed cells. nih.gov
S1P is a critical pro-survival lipid that actively suppresses apoptosis. nih.govresearchgate.net It counteracts the pro-apoptotic effects of its precursor, ceramide, thereby tilting the sphingolipid rheostat towards cell survival. nih.gov One of the key mechanisms for this is the activation of the S1P1 receptor. nih.gov S1P1 signaling promotes cell survival through two distinct pathways: the ERK-dependent suppression of the pro-apoptotic BH3-only protein Bim, and the PI-3-kinase/protein kinase C-mediated upregulation of the pro-survival protein Mcl-1. nih.gov
Intriguingly, S1P also plays a role in the clearance of apoptotic cells. Research has shown that cells undergoing apoptosis can upregulate Sphingosine Kinase 1 (SphK1) to produce and secrete S1P. nih.gov This secreted S1P acts as a "come-and-get-me" signal, attracting phagocytic cells like monocytes and macrophages to engulf the dying cells, thus preventing inflammation and necrosis. nih.gov
Autophagy is a cellular recycling process essential for maintaining homeostasis, and S1P signaling is intricately involved in its regulation. nih.govnih.gov S1P can influence multiple stages of the autophagic process, from initiation to the final degradation of cellular components. nih.govnih.gov
Intracellularly, S1P helps control lysosomal function. It regulates lysosomal calcium storage and the activity of lysosome-associated membrane proteins (LAMP), which is crucial for the fusion of autophagosomes with lysosomes to form autolysosomes. nih.gov The ApoM/S1P signaling axis has also been identified as a protective pathway that can prevent excessive myocardial autophagy in certain pathological conditions. nih.gov The relationship is reciprocal, as the fusion of autophagosomes and lysosomes provides a membrane source for the generation of S1P. nih.gov
The endoplasmic reticulum (ER) is a key site for protein and lipid synthesis, and disruptions in its function lead to ER stress and activation of the unfolded protein response (UPR). nih.govnih.gov Sphingolipid metabolism is closely intertwined with ER stress signaling. The UPR is a complex signaling network primarily mediated by three ER-resident sensors: IRE1, PERK, and ATF6. nih.gov
Studies have shown that ER stress can induce the phosphorylation of S1P lyase, the enzyme that irreversibly degrades S1P. nih.gov This modification of the S1P metabolic pathway can, in turn, potentiate the mitochondrial unfolded protein response (UPRmt), highlighting the significant crosstalk between these organellar stress responses. nih.gov Given that ER stress can broadly disrupt lipid metabolism, the regulation of S1P levels and signaling is a critical component of the cell's ability to manage and resolve stress to reinstate homeostasis. nih.govnih.gov
Table 2: Key Proteins and Pathways in S1P-Mediated Cellular Processes
| Cellular Process | Key Proteins/Pathways | Function | Reference |
|---|---|---|---|
| Proliferation | Sphingosine Kinase 1 (SphK1), S1PRs | S1P production, mitogenic signaling | nih.gov |
| Migration | S1PR2, Rho-Rho kinase, Filamin | Chemoattraction, extrusion of transformed cells | nih.govnih.gov |
| Survival | S1PR1, ERK, PI-3K, Mcl-1, Bim | Suppression of apoptosis, upregulation of pro-survival proteins | nih.gov |
| Apoptosis | SphK1 | Secretion of S1P as a "come-and-get-me" signal for phagocytes | nih.gov |
| Autophagy | LAMP proteins | Regulation of autophagosome-lysosome fusion | nih.gov |
| ER Stress | S1P Lyase, IRE1, PERK, ATF6 | Crosstalk between S1P metabolism and UPR signaling | nih.gov |
Modulation of Intracellular Calcium Homeostasis
There is currently a lack of direct scientific evidence detailing the specific role of this compound in the regulation of intracellular calcium (Ca2+) homeostasis. Nevertheless, the extensive body of research on sphingosine-1-phosphate (S1P) provides a solid framework for hypothesizing its potential mechanisms of action. S1P is a well-established modulator of intracellular Ca2+ signaling, acting through both receptor-dependent and independent pathways. nih.govnih.gov
Extracellularly, S1P binds to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5. nih.govnih.gov The activation of certain S1P receptors, particularly S1P2 and S1P3, is coupled to the Gq/11 family of G proteins. capes.gov.br This coupling initiates the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm. researchgate.net This initial transient increase in cytosolic Ca2+ is often followed by a sustained phase of Ca2+ influx from the extracellular environment through store-operated calcium entry (SOCE) channels. spandidos-publications.com
It is plausible that this compound could interact with S1P receptors, potentially with different affinities and specificities compared to S1P, thereby modulating intracellular Ca2+ signals. The presence of an additional double bond in the acyl chain of this compound might influence its binding to S1P receptors and its ability to activate downstream signaling pathways.
Table 1: Putative Mechanisms of this compound in Calcium Homeostasis (Inferred from S1P)
| Mechanism | Key Proteins Involved | Potential Outcome | Supporting Evidence (for S1P) |
| Receptor-Mediated Ca2+ Release | S1P2, S1P3, Gq/11, PLC, IP3R | Transient increase in cytosolic Ca2+ | capes.gov.br |
| Store-Operated Calcium Entry | STIM1, Orai1 | Sustained Ca2+ influx | spandidos-publications.com |
| Intracellular Second Messenger | Unknown intracellular targets | Direct release of Ca2+ from stores | nih.gov |
| Precursor-Mediated Lysosomal Ca2+ Release | TPC1 (activated by sphingadienine) | Release of Ca2+ from acidic organelles | ebi.ac.uknih.gov |
Participation in Membrane Dynamics and Vesicular Trafficking
Direct experimental data on the involvement of this compound in membrane dynamics and vesicular trafficking is not currently available. However, the structural and signaling roles of sphingolipids, in general, suggest that it likely plays a part in these fundamental cellular processes. Sphingolipids are integral components of cellular membranes, where they contribute to the formation of specialized microdomains known as lipid rafts. nih.gov These domains are enriched in sphingolipids and cholesterol and serve as platforms for the organization of signaling proteins and the regulation of membrane fluidity.
The phosphorylation of sphingoid bases, such as the conversion of sphingadienine (B150533) to sphingadienine-1-phosphate, is a critical step in their signaling functions. This conversion can alter the biophysical properties of the membrane and influence the recruitment and activity of proteins involved in membrane remodeling and transport. For instance, S1P has been shown to regulate the trafficking of various receptors and ion channels.
Moreover, sphingolipid metabolism is intricately linked to vesicular trafficking pathways. The synthesis and degradation of sphingolipids occur in different cellular compartments, including the ER, Golgi apparatus, and lysosomes, necessitating a complex network of vesicular and non-vesicular transport to maintain their proper distribution. plos.orgnih.gov Disruptions in sphingolipid metabolism have been shown to impair key trafficking events, such as ER-to-Golgi transport and endocytosis. It is conceivable that the levels of this compound and its precursor, (4E, 8E)-sphingadienine, could influence the budding, fusion, and cargo selection of transport vesicles.
Interplay and Cross-talk with Other Lipid Signaling Pathways
The signaling networks within a cell are highly interconnected, and lipid signaling pathways are no exception. While specific cross-talk between this compound and other lipid pathways has not been investigated, the extensive interplay of S1P with other signaling lipids provides a valuable model.
A central aspect of sphingolipid signaling is the concept of the "sphingolipid rheostat," which refers to the dynamic balance between the levels of pro-apoptotic ceramide and pro-survival S1P. The enzymes that interconvert these lipids, such as ceramidase and sphingosine kinase, are critical regulatory nodes. It is likely that a similar rheostat exists for sphingadienine-based lipids, where the balance between (4E, 8E)-sphingadienine, its ceramide derivatives, and this compound dictates cellular outcomes.
Furthermore, S1P signaling pathways are known to intersect with those of other major lipid mediators, including glycerophospholipids and eicosanoids. For example, the activation of S1P receptors can lead to the activation of phospholipase A2 (PLA2), an enzyme that releases arachidonic acid from membrane phospholipids, which is then converted into various pro-inflammatory or anti-inflammatory eicosanoids. researchgate.net
The metabolic pathways of sphingolipids and glycerolipids are also interconnected. The degradation of sphingoid base phosphates by sphingosine-1-phosphate lyase yields a fatty aldehyde that can be shunted into the glycerolipid synthesis pathway. nih.gov This metabolic link allows for the coordination of the synthesis and levels of these two major classes of membrane lipids. Given that (4E, 8E)-sphingadienine can be metabolized by human cells, it is plausible that its phosphorylated form is also a substrate for sphingosine-1-phosphate lyase, thus integrating it into this broader lipid metabolic network. ebi.ac.uk
Table 2: Potential Cross-talk of this compound with Other Lipid Pathways (Inferred from S1P)
| Interacting Pathway | Key Mediators/Enzymes | Nature of Interaction | Potential Functional Consequence | Supporting Evidence (for S1P) |
| Ceramide Signaling | Ceramide, Sphingosine Kinase, Ceramidase | Antagonistic (Sphingolipid Rheostat) | Regulation of apoptosis and cell survival | |
| Glycerophospholipid/Eicosanoid Signaling | Phospholipase A2, Arachidonic Acid | S1P receptor activation can stimulate PLA2 | Modulation of inflammatory responses | researchgate.net |
| Glycerolipid Metabolism | Sphingosine-1-phosphate Lyase | Degradation product enters glycerolipid synthesis | Coordination of membrane lipid composition | nih.gov |
Regulation of 4e, 8e Sphingadienine C18 1 Phosphate Levels and Activity
Transcriptional and Translational Control of Sphingolipid Metabolic Enzymes
The expression of enzymes involved in sphingolipid metabolism is tightly regulated at both the transcriptional and translational levels to ensure appropriate cellular levels of bioactive lipids like (4E, 8E)-Sphingadienine-C18-1-phosphate.
Transcriptional Regulation: Several transcription factors have been identified that control the genes encoding key metabolic enzymes. In yeast, the transcription factor Com2 is a master regulator of sphingolipid metabolism, sensing intracellular sphingolipid levels and controlling the expression of Ypk1, a kinase that in turn regulates SPT activity. nih.gov Another yeast transcription factor complex, SBF (Swi4/Swi6), is required for the transcription of genes involved in the synthesis of long-chain bases and ceramides (B1148491).
In mammals, the expression of Sphingosine (B13886) Kinase 1 (SPHK1), the enzyme that phosphorylates sphingadienine (B150533), is under the control of multiple transcription factors, including Sp1, E2F, HIF2α, and TCF12. nih.govtandfonline.com This complex regulation allows SPHK1 expression to be modulated in response to diverse stimuli such as neuronal growth, hypoxia, and oncogenic signals. nih.govtandfonline.comnih.gov Similarly, the expression of neutral sphingomyelinase 2 (nSMase2), which generates ceramide from sphingomyelin (B164518), can be regulated at the mRNA level by the tumor suppressor p53. In the context of development, SOXE family transcription factors (Sox9 and Sox10) have been shown to regulate the expression of SMPD3, another sphingomyelinase, highlighting the tissue-specific control of sphingolipid metabolism.
Post-Translational Modifications and Activation of Enzymes (e.g., phosphorylation, ubiquitination)
After synthesis, the activity, localization, and stability of sphingolipid metabolic enzymes are further fine-tuned by post-translational modifications (PTMs). wikipedia.orgthermofisher.com These modifications allow for rapid cellular responses to stimuli. nih.gov
Phosphorylation: Phosphorylation is a key reversible PTM that acts as a molecular switch for many enzymes in this pathway. thermofisher.comabcam.com For example, the activity of Serine Palmitoyltransferase (SPT), the first and rate-limiting enzyme, is regulated by the phosphorylation state of its associated inhibitory proteins, the ORMDLs (ORM1/2 in yeast). The TORC2-activated kinase Ypk1 phosphorylates and inhibits the ORM proteins, thereby relieving their inhibition of SPT and boosting sphingolipid synthesis. Sphingosine kinases (SphK1 and SphK2) are also regulated by phosphorylation, which can affect their activity and subcellular localization. nih.gov
Ubiquitination: Ubiquitination, the attachment of ubiquitin proteins to a target enzyme, typically marks it for degradation by the proteasome, thereby controlling the enzyme's lifespan. youtube.com This process is critical for regulating the levels of key enzymes and, consequently, their metabolic products. For instance, nitric oxide (NO) has been shown to trigger the degradation of neutral ceramidase via the ubiquitin-proteasome pathway, leading to an accumulation of its substrate, ceramide. nih.gov Ubiquitination of the acid ceramidase ASAH1 by the ubiquitin domain-containing protein 1 (UBTD1) has also been reported, linking this PTM to the control of ceramide levels and downstream signaling. nih.gov Furthermore, the dihydroceramide (B1258172) desaturase DEGS1 can be polyubiquitinated in response to certain compounds, which appears to regulate its activity and influence cell fate.
Other PTMs like palmitoylation, the reversible attachment of fatty acids to proteins, also regulate metabolic enzymes. nih.gov This modification can affect protein targeting, stability, and trafficking, adding another layer of control to sphingolipid metabolism. abcam.com
Allosteric Regulation and Feedback Inhibition Mechanisms
The activity of enzymes in the sphingadienine-1-phosphate pathway is also subject to direct regulation by metabolites within the pathway itself, primarily through feedback inhibition and allosteric mechanisms. These processes are essential for maintaining metabolic homeostasis.
Feedback Inhibition: A crucial example of feedback inhibition occurs at the first step of sphingolipid synthesis. The SPT enzyme complex is directly inhibited by its downstream product, ceramide. youtube.com Ceramide binds to the ORMDL proteins within the SPT complex, inducing a conformational change that stabilizes an inhibitory state and blocks substrate entry. This negative feedback loop ensures that the rate of sphingolipid synthesis is attenuated when sufficient levels of ceramides are present, preventing their potentially toxic accumulation.
Allosteric Regulation: Allosteric regulation involves metabolites binding to an enzyme at a site distinct from the active site to modulate its activity. Sphingosine-1-phosphate (S1P), the end product of the pathway, can act as an allosteric regulator. For example, a binding site for S1P has been identified on Ceramide Synthase 2 (CerS2), and its binding inhibits the enzyme's activity. This suggests a mechanism where the final product of one branch of the pathway can negatively regulate the synthesis of specific ceramide species, thereby controlling the balance of different sphingolipids within the cell.
Influence of Cellular Microenvironment and Stress Conditions
The levels and activity of this compound are profoundly influenced by the cellular microenvironment and various stress conditions, which can trigger adaptive changes in sphingolipid metabolism.
Stress Conditions:
Hypoxia: Low oxygen conditions, often found in tumors and inflamed tissues, significantly alter sphingolipid metabolism. nih.govnih.gov Hypoxia can induce the expression of sphingosine kinase-1 (SphK1) via hypoxia-inducible factors (HIFs), leading to increased production of S1P, which has pro-angiogenic properties. nih.govnih.govphysoc.org Hypoxia also leads to an accumulation of sphinganine (B43673) and changes in the fatty acid composition of ceramides. nih.gov
ER Stress: The unfolded protein response (UPR), a cellular stress response to the accumulation of unfolded proteins in the endoplasmic reticulum (ER), is closely linked to sphingolipid metabolism. The ORMDL proteins, which regulate SPT, are ER-resident proteins involved in the UPR. nih.gov For instance, ORMDL3 can activate the ATF6 branch of the UPR. nih.gov Furthermore, ER stress has been shown to transcriptionally upregulate SphK2.
Cellular Microenvironment: The tumor microenvironment is a prime example of how local conditions dictate sphingolipid signaling. High levels of S1P are found in the interstitial fluid of tumors, secreted by both cancer cells and stromal cells like immune and endothelial cells. This extracellular S1P pool promotes cancer progression by stimulating cell proliferation, survival, migration, and angiogenesis. The regulation of enzymes like acid sphingomyelinase (ASM) is also a key factor in the response to the tumor microenvironment. nih.gov
Genetic and Epigenetic Modulators of Sphingadienine-1-phosphate Metabolism
Inherited genetic variations and acquired epigenetic modifications play a significant role in determining an individual's basal and dynamic levels of sphingolipids, including this compound.
Genetic Modulators: Genome-wide association studies (GWAS) have successfully identified several genetic loci that influence circulating sphingolipid concentrations. Key genes identified include:
FADS3 : This gene encodes a Δ14Z sphingoid base desaturase, an enzyme essential for synthesizing dienic long-chain bases like (4E, 14Z)-sphingadienine. nih.gov Variants in FADS3 are strongly associated with the plasma ratio of sphingadienine to sphingenine. nih.gov
SPTLC3 : A subunit of the SPT enzyme, variations in this gene affect the initial rate-limiting step of synthesis.
DEGS1 : Encodes the sphingolipid delta(4)-desaturase. nih.gov Mutations in this gene can cause severe hypomyelinating leukodystrophy. nih.govresearchgate.net
ORMDL3 : Variants in the promoter region of this SPT-regulating gene are strongly associated with an increased risk for childhood-onset asthma. nih.govmdpi.com
Epigenetic Modulators: Epigenetic mechanisms, which alter gene expression without changing the DNA sequence, are critical regulators of sphingolipid metabolism. mdpi.com
DNA Methylation: The methylation status of gene promoters can control the expression of key enzymes. For example, hypomethylation of the ORMDL3 promoter is associated with its increased expression and has been linked to asthma. mdpi.comdntb.gov.ua
Histone Modification: Bioactive sphingolipids themselves can act as epigenetic modulators. Nuclear S1P has been shown to function as an endogenous inhibitor of histone deacetylases (HDACs), leading to increased histone acetylation and altered gene expression.
Non-coding RNAs: MicroRNAs (miRNAs) can post-transcriptionally repress the expression of genes involved in sphingolipid synthesis and degradation, providing another layer of regulatory control. nih.gov
Table 1: Key Enzymes in this compound Metabolism and their Regulation
| Enzyme | Gene(s) | Function in Pathway | Regulatory Mechanisms |
|---|
| Serine Palmitoyltransferase (SPT) | SPTLC1, SPTLC2, SPTLC3 | Catalyzes the first, rate-limiting step of de novo sphingolipid synthesis. | Transcriptional: SBF (yeast). Post-Translational: Inhibition by ORMDL proteins. Feedback Inhibition: Inhibited by ceramide. | | Sphingolipid Δ4-desaturase | DEGS1 | Introduces the C4-C5 trans double bond into dihydroceramide. uniprot.orgnih.gov | Post-Translational: Polyubiquitination. Genetic: Mutations cause hypomyelinating leukodystrophy. nih.gov | | Sphingolipid Δ8/Δ14-desaturase | FADS3 (for Δ14) | Introduces the second double bond to form sphingadienine. nih.govnih.govnih.govnih.gov | Genetic: Variants associated with plasma sphingadienine levels. nih.gov | | Ceramide Synthase (CerS) | CERS1-6 | N-acylates the sphingoid base to form ceramide or dihydroceramide. | Allosteric Regulation: CerS2 is inhibited by S1P. | | Ceramidase (CDase) | ASAH1, ASAH2, etc. | Hydrolyzes ceramide to produce sphingosine (or sphingadienine) and a fatty acid. youtube.com | Post-Translational: Degradation via ubiquitination (neutral ceramidase); regulated by UBTD1 (acid ceramidase). nih.govnih.gov | | Sphingosine Kinase (SphK) | SPHK1, SPHK2 | Phosphorylates sphingadienine to form sphingadienine-1-phosphate. nih.gov | Transcriptional: Regulated by Sp1, E2F, HIF2α, TCF12. nih.govtandfonline.comPost-Translational: Phosphorylation. | | Sphingosine-1-Phosphate Phosphatase (SPP) | SGPP1, SGPP2 | Dephosphorylates S1P to regenerate the sphingoid base. nih.gov | Genetic: Variants in SGPP1 associated with sphingolipid levels. | | Sphingosine-1-Phosphate Lyase (SPL) | SGPL1 | Irreversibly cleaves S1P, exiting the pathway. nih.govyoutube.com | Metabolic Control: Regulates the final exit point of the metabolic pathway. |
Table 2: Genetic and Epigenetic Regulators of Sphingadienine-1-Phosphate Metabolism
| Regulator Type | Specific Examples | Role/Mechanism | Associated Phenotypes/Diseases |
|---|---|---|---|
| Transcription Factors | Com2, SBF (yeast) | Master regulators of sphingolipid synthesis genes. | General metabolic control. |
| p53 | Regulates nSMase2 mRNA levels. | Cancer, DNA damage response. | |
| HIF-2α, TCF12 | Induce SPHK1 expression. nih.govtandfonline.com | Hypoxia response, Angiogenesis, Cancer. tandfonline.com | |
| SOX9, SOX10 | Regulate SMPD3 expression. | Developmental processes. | |
| Genetic Loci (SNPs) | FADS3 | Variants affect Δ14-desaturase activity. nih.gov | Altered plasma sphingadienine levels. nih.gov |
| ORMDL3 | Variants in promoter alter expression levels. nih.gov | Childhood-onset asthma. mdpi.com | |
| DEGS1 | Mutations impair enzyme function or stability. nih.govresearchgate.net | Hypomyelinating leukodystrophy. nih.gov | |
| Epigenetic Mechanisms | DNA Methylation | Hypomethylation of ORMDL3 promoter increases its expression. mdpi.com | Asthma susceptibility. mdpi.com |
| Histone Modification | Nuclear S1P inhibits HDAC1/2, increasing histone acetylation. | Regulation of gene expression. | |
| microRNAs (miRNAs) | Post-transcriptional repression of metabolic enzyme mRNAs. nih.gov | Fine-tuning of metabolic flux. |
Methodological Approaches for Investigating 4e, 8e Sphingadienine C18 1 Phosphate in Research
Advanced Spectrometric Techniques for Quantitative Analysis in Complex Biological Matrices
The accurate quantification of (4E, 8E)-Sphingadienine-C18-1-phosphate and related sphingolipids in complex biological samples such as plasma, serum, and tissue extracts is predominantly achieved through mass spectrometry (MS)-based methods. caymanchem.comnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for its sensitivity and specificity. nih.govnih.govresearchgate.net
These methods typically involve a liquid chromatography step for the separation of analytes on a reversed-phase C18 column, followed by detection using electrospray ionization (ESI) in positive ion mode. nih.govnih.gov Multiple reaction monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored. For sphingosine-1-phosphate (S1P), a closely related and more extensively studied analog, a common transition is m/z 380.3 → 264.5. nih.govresearchgate.net The analysis of sphingadienine-1-phosphate would involve a transition reflecting its two double bonds (a mass difference of 4 amu compared to S1P).
High-resolution mass spectrometry (HRMS) offers an alternative that provides highly accurate mass measurements, which aids in the unequivocal identification of sphingolipid species from complex mixtures. nih.gov Sample preparation is a critical step, often involving a simple protein precipitation with methanol, which allows for the direct analysis of the supernatant. nih.gov To correct for matrix effects and variations in extraction efficiency and instrument response, stable isotope-labeled internal standards, such as d7-S1P, are crucial. caymanchem.comnih.gov
Below is a representative table of MRM settings that would be adapted for the analysis of this compound, based on established methods for similar sphingolipids.
Table 1: Representative Mass Spectrometry Parameters for Sphingolipid Analysis
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
|---|---|---|---|---|---|
| Sphingosine-1-phosphate (S1P) | 380.3 | 264.5 | 200 | 81 | 27 |
| Sphingosine-1-phosphate (S1P) | 380.3 | 82.1 | 200 | 81 | 45 |
| d7-S1P (Internal Standard) | 387.3 | 271.1 | 200 | 91 | 27 |
| d7-S1P (Internal Standard) | 387.3 | 82.1 | 200 | 91 | 47 |
This table is based on parameters for S1P and its deuterated standard, which serve as a template for developing methods for this compound. nih.govresearchgate.net
Radiotracer and Stable Isotope Labeling Strategies for Metabolic Flux Studies
Tracing the metabolic fate of this compound is essential for understanding its synthesis, degradation, and conversion into other bioactive lipids. Radiotracer and stable isotope labeling are powerful techniques for these metabolic flux studies. cncb.ac.cnillinois.edu
Radiolabeling, using precursors tagged with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), allows for highly sensitive detection of metabolic products. For instance, tritiated dihydrosphingosine has been used to study the activity of sphingosine-1-phosphate lyase, a key enzyme in sphingolipid degradation. nih.gov Similarly, PET (Positron Emission Tomography) radiotracers, often labeled with fluorine-18 (B77423) (¹⁸F) or carbon-11 (B1219553) (¹¹C), have been developed to image S1P receptors in vivo, providing insights into their distribution and density, which can be confounded by radiometabolites. acs.orgnih.govwustl.edunih.gov
Stable isotope labeling, coupled with mass spectrometry, offers a non-radioactive alternative for tracking metabolic pathways. cncb.ac.cn Precursors such as ¹³C-labeled L-serine or d3-palmitate can be introduced into cell culture systems to monitor the de novo synthesis of sphingolipids. nih.gov This approach allows researchers to distinguish newly synthesized lipids from the pre-existing pool and to quantify the flux through various enzymatic steps. nih.govnih.gov For example, deuterated sphingosine (B13886) (d9-SPH) has been used in Caco-2/TC7 cells to track its conversion into d9-sphingosine-1-phosphate, d9-ceramides, and d9-sphingomyelins. nih.gov These methods provide a detailed and dynamic picture of sphingolipid metabolism. illinois.edu
Genetic Perturbation Techniques for Enzyme Function Elucidation
To identify and characterize the enzymes responsible for the synthesis and degradation of this compound, researchers employ genetic perturbation techniques. These methods involve altering the expression of specific genes to observe the resulting impact on lipid levels.
CRISPR/Cas9: This powerful gene-editing tool can be used to create knockout mutations in genes suspected of being involved in the sphingadienine (B150533) pathway, such as desaturases (e.g., FADS3 or DEGS) that create the double bonds in the sphingoid base. oup.com
siRNA knockdown: Small interfering RNA (siRNA) can be used to transiently silence the expression of specific enzymes, such as sphingosine kinases (SPHK1 and SPHK2) that phosphorylate sphingadienine, or S1P lyase, which degrades it. mdpi.com Observing a decrease in this compound levels after SPHK knockdown would confirm their role in its synthesis.
Overexpression: Conversely, overexpressing an enzyme can confirm its function. For example, overexpressing a specific desaturase and observing an increase in sphingadienine-containing lipids would validate its role in the pathway. ulisboa.pt
Studies in rice (Oryza sativa) have demonstrated this approach, where knockout mutants of a glucocerebrosidase (Os3BGlu6) led to a decrease in sphingadienine and its phosphorylated form, sphingadienine-1-phosphate, linking this enzyme directly to the regulation of their levels. nih.gov
Table 2: Genetic Tools and Their Targets in Sphingolipid Metabolism
| Technique | Gene Target | Typical Organism/System | Expected Effect on this compound |
|---|---|---|---|
| CRISPR/Cas9 Knockout | DEGS2 (Dihydroceramide Desaturase 2) | Mammalian cells, Moss (Physcomitrium patens) | Decrease or elimination |
| siRNA Knockdown | SPHK1/SPHK2 (Sphingosine Kinases) | Mammalian cells | Decrease |
| Overexpression | FADS3 (Fatty Acid Desaturase 3) | Mammalian cells | Increase |
| Mutant Lines | Os3BGlu6 (Glucocerebrosidase) | Rice (Oryza sativa) | Decrease |
This table summarizes common genetic perturbation strategies and their potential targets for studying the metabolism of this compound. oup.commdpi.comnih.govguidetoimmunopharmacology.org
Chemical Biology Tools for Modulating Sphingadienine-1-phosphate Synthesis and Signaling
In addition to genetic methods, chemical biology provides small molecule tools to acutely modulate the enzymes and receptors involved in this compound metabolism and signaling. nih.gov
Specific Enzyme Inhibitors: A variety of inhibitors targeting key enzymes in sphingolipid metabolism are available. For example, SKI II is a dual inhibitor of sphingosine kinases 1 and 2, and its application would be expected to reduce the formation of this compound. nih.gov Other inhibitors target dihydroceramide (B1258172) desaturase, the enzyme that introduces the first double bond into the sphingoid backbone. guidetoimmunopharmacology.orgnih.gov
Photoaffinity Probes and Synthetic Analogs: To study interactions with receptors and other binding partners, synthetic analogs are invaluable. Photoswitchable analogs of sphingosine and S1P, such as PhotoSph and PhotoS1P, have been developed. nih.gov These molecules incorporate a light-sensitive azobenzene (B91143) group, allowing their activity to be turned on and off with specific wavelengths of light, providing precise spatiotemporal control over receptor activation. nih.govyoutube.com This technology could be adapted to create photoswitchable (4E, 8E)-Sphingadienine-1-phosphate for detailed signaling studies.
In Vitro and Ex Vivo Cellular Models for Functional and Mechanistic Studies
To investigate the specific cellular functions of this compound, a variety of in vitro and ex vivo models are employed. Cultured cell lines are fundamental tools for these studies. nih.gov
Commonly used cell lines include human embryonic kidney (HEK293) cells, HeLa cells, and various cancer cell lines, which can be genetically modified to dissect signaling pathways. biorxiv.orgacs.org For example, Caco-2/TC7 cells, a model for the intestinal barrier, have been used to study the absorption and metabolism of sphingoid bases. nih.gov Ex vivo studies using tissue preparations, such as rat liver microsomes, provide a more physiologically relevant system containing the full complement of metabolic enzymes in their native membrane environment. nih.govnih.gov These systems have been used to monitor the entire de novo sphingolipid synthesis pathway and to determine the subcellular localization of key enzymes. nih.govnih.gov
Advanced Imaging Techniques for Subcellular Localization and Dynamic Tracking
Visualizing where this compound is located within a cell and how it moves is crucial for understanding its function. Advanced imaging techniques are essential for this purpose.
Fluorescence Microscopy: This is a cornerstone of cellular imaging. nih.gov To visualize specific sphingolipids, fluorescently tagged analogs are often used. biorxiv.orgacs.orgnih.gov These probes can be created by attaching a fluorophore, such as BODIPY or a coumarin (B35378) derivative, to a synthetic sphingolipid backbone. acs.org When introduced into living cells, their distribution can be tracked to organelles like the Golgi apparatus, lysosomes, or the plasma membrane. acs.orgnih.gov
Förster Resonance Energy Transfer (FRET): FRET-based biosensors are powerful tools for monitoring enzyme activity and metabolite levels in real-time within living cells. nih.govbiorxiv.org A FRET sensor for a kinase, for example, might consist of a substrate peptide flanked by two different fluorescent proteins. biorxiv.orgyoutube.com Upon phosphorylation, a conformational change alters the distance between the fluorophores, leading to a change in the FRET signal. Such sensors could be designed to report on the activity of sphingosine kinases that produce this compound. nih.gov
Liposome and Artificial Membrane Systems for Biophysical Characterization of Interactions
To understand the fundamental biophysical interactions of this compound with membranes, researchers use simplified model systems like liposomes and artificial membranes. These systems allow for the study of how this lipid affects membrane properties such as fluidity, order, and domain formation, independent of the complexity of a living cell. nih.govnih.gov
Sphingolipids, including ceramides (B1148491) and their phosphorylated derivatives, are known to associate with cholesterol and form ordered membrane domains, often called "lipid rafts." nih.govnih.govrsc.org By incorporating synthetic this compound into liposomes of defined composition, researchers can use techniques like fluorescence spectroscopy to measure changes in membrane order. These studies help to elucidate how the specific structure of this compound, with its two double bonds, influences its packing with other lipids and its ability to modulate the physical state of the membrane. ulisboa.pt
Mechanistic Roles of 4e, 8e Sphingadienine C18 1 Phosphate in Pathophysiological Processes
Aberrant Sphingolipid Metabolism and (4E, 8E)-Sphingadienine-C18-1-phosphate Dysregulation in Disease Models
Alterations in the intricate balance of sphingolipid metabolism are a hallmark of numerous diseases. mdpi.com The dysregulation of enzymes responsible for the synthesis and degradation of bioactive sphingolipids, such as this compound, can profoundly impact cellular homeostasis and contribute to the pathology of various conditions.
In the context of cancer, the metabolism of sphingolipids is often rewired to promote cell survival, proliferation, and migration. nih.govnih.gov While direct studies on this compound in cancer are limited, the well-established roles of the analogous S1P provide a framework for understanding its potential contributions. S1P is known to have pro-survival and anti-apoptotic effects, often acting in opposition to ceramide, which promotes cell death. nih.govgavinpublishers.com This dynamic balance, often referred to as the "sphingolipid rheostat," is critical in determining a cancer cell's fate. nih.gov
Elevated levels of sphingosine (B13886) kinase (SphK), the enzyme that phosphorylates sphingosine to S1P, are observed in various cancers and are often associated with tumor progression and resistance to therapy. mdpi.comnih.gov It is plausible that SphK can also phosphorylate (4E, 8E)-sphingadienine, thereby generating this compound and contributing to an oncogenic signaling milieu. This could lead to the activation of signaling pathways that enhance cancer cell proliferation, invasion, and angiogenesis. nih.govmdpi.com
Table 1: Key Sphingolipid Metabolites and Their General Roles in Cancer
| Compound | General Role in Cancer |
| Ceramide | Pro-apoptotic, anti-proliferative |
| Sphingosine-1-phosphate (S1P) | Pro-survival, pro-proliferative, pro-angiogenic |
| This compound | Potential pro-survival and pro-proliferative roles (by analogy to S1P) |
This table provides a simplified overview of the general functions of these sphingolipids in cancer biology.
(4E, 8E)-sphingadienine, the precursor to this compound, has demonstrated anti-inflammatory properties at the cellular level. spandidos-publications.com Research has shown that it can inhibit the expression of pro-inflammatory molecules such as IL-8 and E-selectin in human endothelial cells stimulated with tumor necrosis factor-α (TNF-α) and lipopolysaccharide (LPS). spandidos-publications.com This suggests that the metabolism of (4E, 8E)-sphingadienine and its phosphorylated form could play a modulatory role in localized inflammatory processes.
The broader family of sphingolipids, particularly S1P, is deeply involved in inflammation. nih.govnih.govnih.gov S1P signaling can influence immune cell trafficking, vascular permeability, and the production of inflammatory mediators. nih.govnih.govnih.gov Given the structural similarity, this compound may exert similar effects, potentially by interacting with S1P receptors on various cell types within tissues, thereby influencing the local inflammatory environment. The balance between the unphosphorylated and phosphorylated forms of (4E, 8E)-sphingadienine could therefore be a critical determinant of the inflammatory state at the tissue level.
Defects in sphingolipid metabolism are increasingly recognized as significant contributors to the pathogenesis of neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis. nih.govfrontiersin.orgnih.gov The central nervous system is particularly enriched in sphingolipids, where they play crucial roles in neuronal development, function, and survival. nih.gov
While direct evidence for the involvement of this compound in neurodegeneration is not yet established, the implication of S1P in these processes is substantial. nih.govmdpi.com S1P signaling is crucial for regulating multiple cellular events in the brain, including cell survival, differentiation, and migration of neurons, astrocytes, and microglia. nih.gov Dysregulation of S1P levels and signaling has been linked to neurotoxicity, autophagy, and neuroinflammation, all of which are key features of neurodegenerative disorders. nih.govmdpi.com For instance, alterations in the expression of S1P-metabolizing enzymes and receptors have been observed in the brains of patients with Alzheimer's disease. frontiersin.org Given that plant-derived sphingolipids can be metabolized by human enzymes, it is conceivable that this compound could influence these same pathways, potentially impacting neuronal health and the progression of neurodegenerative conditions.
Fibrosis, the excessive accumulation of extracellular matrix proteins, can lead to organ dysfunction and failure. Sphingosine-1-phosphate has been identified as a key mediator in the development of fibrosis in various tissues, including the kidney. nih.gov S1P can stimulate fibrotic processes both in vitro and in vivo by promoting the proliferation and differentiation of fibroblasts into myofibroblasts, the primary cells responsible for matrix deposition. nih.gov
The pro-fibrotic effects of S1P are often mediated through its interaction with specific S1P receptors on fibroblasts, triggering downstream signaling cascades that lead to increased collagen production. nih.gov While the specific role of this compound in fibrosis has not been directly investigated, its structural similarity to S1P suggests a potential to modulate fibrotic cellular processes. It may act as a ligand for S1P receptors, thereby influencing fibroblast behavior and contributing to the fibrotic response in a tissue-specific context. Some S1P receptor modulators have even shown potential in reducing myocardial fibrosis in preclinical models. frontiersin.org
Genetic Disorders Affecting Sphingolipid Pathways and Implications for Sphingadienine-1-phosphate
A number of genetic disorders, often referred to as sphingolipidoses or lysosomal storage diseases, arise from defects in the enzymes responsible for degrading sphingolipids. nih.govnih.gov These disorders lead to the accumulation of specific sphingolipid substrates within lysosomes, resulting in a wide range of clinical manifestations, often with significant neurological involvement. nih.govnih.govyoutube.comyoutube.com
Table 2: Examples of Genetic Disorders of Sphingolipid Metabolism
| Disease | Deficient Enzyme | Accumulated Substrate |
| Gaucher Disease | Glucocerebrosidase | Glucosylceramide |
| Tay-Sachs Disease | β-Hexosaminidase A | GM2 Ganglioside |
| Fabry Disease | α-Galactosidase A | Globotriaosylceramide |
| Niemann-Pick Disease (A/B) | Sphingomyelinase | Sphingomyelin (B164518) |
This table highlights some of the well-known genetic disorders affecting sphingolipid degradation pathways.
Interconnection with Organelle Dysfunction and Cellular Stress Pathways in Disease Etiology
This compound and its metabolic relatives are closely intertwined with the function of key cellular organelles, particularly the endoplasmic reticulum (ER) and mitochondria, and are implicated in cellular stress responses. The ER is a central hub for sphingolipid synthesis and metabolism. gavinpublishers.com
Dysregulation of sphingolipid levels, including S1P, can trigger ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen. nih.gov Depletion of sphingosine-1-phosphate phosphohydrolase-1 (SPP1), an ER-resident enzyme that dephosphorylates S1P, has been shown to induce ER stress and subsequent autophagy. nih.gov This suggests that the localized concentration of phosphorylated sphingoid bases at the ER is critical for maintaining cellular homeostasis.
Furthermore, ER stress can, in turn, influence sphingolipid metabolism, creating a feedback loop that can contribute to disease pathogenesis. For instance, ER stress can induce the expression of enzymes involved in sphingolipid synthesis. mpg.de Cellular stress, in general, has been shown to promote inflammation through the production of S1P, which can then activate intracellular pattern recognition receptors. mpg.de
Mitochondria are also key players in sphingolipid-mediated signaling. S1P has been shown to be essential for maintaining mitochondrial function and β-cell survival. nih.gov A deficiency in S1P can lead to mitochondrial dysfunction, characterized by decreased ATP production, altered mitochondrial membrane potential, and impaired mitochondrial dynamics. nih.gov Given these connections, it is plausible that this compound could also modulate organelle function and cellular stress pathways, thereby contributing to the etiology of various diseases.
Future Directions and Emerging Research Avenues for 4e, 8e Sphingadienine C18 1 Phosphate
Identification of Novel Receptors and Intracellular Binding Partners
A primary objective in understanding the biological function of (4E, 8E)-Sphingadienine-C18-1-phosphate is the identification of its specific molecular targets. The canonical S1P signals through a family of five G protein-coupled receptors (GPCRs), S1P₁₋₅. nih.govnih.gov A crucial avenue of future research is to determine if this compound interacts with these known receptors and to characterize its binding affinity, selectivity, and functional agonism or antagonism compared to the more common S1P isoforms.
Beyond established GPCRs, there is growing evidence that S1P can act intracellularly, although specific high-affinity binding partners within the cell have yet to be unequivocally identified. nih.gov Research must, therefore, also focus on discovering novel intracellular targets for this compound. Advanced chemical biology tools will be instrumental in this pursuit. The development of photoactivatable and clickable sphingosine (B13886) analogs, for instance, provides a powerful method to covalently link the lipid to its interacting proteins, which can then be identified and characterized. researchgate.net
Key Research Questions:
What is the binding profile of this compound across the known S1P₁₋₅ receptors?
Does this specific isomer have a unique, undiscovered cell surface receptor?
What are the intracellular binding partners of this compound in various cellular compartments?
Elucidation of Unexplored Signaling Pathways and Cellular Networks
Once the molecular targets of this compound are identified, the next step is to delineate the downstream signaling cascades it modulates. S1P signaling is known to be highly pleiotropic, activating a multitude of pathways including those mediated by Gᵢ, Gᵩ, G₁₂/₁₃, and Rho, which in turn influence effectors like phospholipases, extracellular-signal-regulated kinase (ERK), and the PI3K/Akt pathway. researchgate.netnih.gov Future studies must investigate which of these, or other novel pathways, are specifically triggered by this compound.
Research on related sphingadienine (B150533) isomers in plants has revealed unexpected roles. For example, (4E,8Z)-sphingadienine-1-phosphate levels in rice are linked to the regulation of drought tolerance through abscisic acid (ABA)-mediated stomatal closure. nih.gov This finding underscores the potential for this compound to be involved in unique, context-dependent cellular networks that may differ significantly from those of canonical S1P in mammals. Investigating its role in cellular processes where its precursors are active, such as inflammation and carcinogenesis, will be a particularly fruitful area of research. researchgate.net
Development of Advanced Research Tools and Fluorescent Probes for Live-Cell Imaging
To study the spatiotemporal dynamics of this compound in living cells, the development of specialized molecular tools is essential. While fluorescent probes for sphingosine and general S1P exist, there is a pressing need for probes with high specificity for the (4E, 8E)-sphingadienine isomer. nih.govresearchgate.net An ideal probe would be cell-permeable, exhibit low toxicity, and become fluorescent only upon binding its target to minimize background signal. wiley.com
Emerging technologies offer exciting possibilities for creating next-generation research tools. These include:
Bifunctional Probes: Incorporating a photoactivatable group and a clickable handle (e.g., an alkyne or azide) into the lipid structure would allow for precise, light-induced cross-linking to binding partners and subsequent visualization or purification. researchgate.net
Photoswitchable Analogs: Designing analogs of this compound that can be toggled between active and inactive conformations with specific wavelengths of light would provide unprecedented temporal and spatial control over its signaling functions in live cells and even in vivo. youtube.com
Table 1: Advanced Research Tools for this compound Research
| Tool Type | Description | Research Application |
| Specific Fluorescent Probes | Small molecules that bind specifically to this compound and emit a fluorescent signal. | Live-cell imaging of the lipid's subcellular localization and trafficking in real-time. |
| Photoswitchable Lipids | Analogs of this compound containing a light-sensitive chemical group that controls its activity. youtube.com | Optically controlling signaling pathways with high spatiotemporal precision to dissect its functional roles. |
| Bifunctional/Clickable Probes | Lipids containing both a photo-crosslinking group and a bioorthogonal "click" handle. researchgate.net | Identifying and isolating binding partners (receptors, enzymes, transporters) from complex cell lysates. |
Systems Biology and Omics Approaches to Map Comprehensive Sphingadienine-1-phosphate Interactomes
To capture the full scope of its cellular impact, future research must employ systems-level approaches. By combining various "omics" technologies, a comprehensive interactome for this compound can be constructed. This involves applying unbiased, large-scale analysis to cells or tissues after perturbation with the lipid.
Proteomics: Can be used to identify proteins whose expression or post-translational modification (e.g., phosphorylation, ubiquitination) changes in response to the lipid, revealing downstream signaling nodes. nih.gov Affinity-purification mass spectrometry using tagged versions of the lipid can identify direct binding partners.
Lipidomics: Will clarify how this compound affects the broader lipid landscape of the cell, revealing its influence on metabolic pathways and the composition of cellular membranes.
Transcriptomics: Analysis of mRNA levels will show which genes are up- or down-regulated, pointing to the cellular programs and physiological processes under its control.
Integrating these datasets will provide a holistic map of the molecular machinery that this compound interacts with and regulates, moving beyond linear pathways to complex, interconnected networks.
Conceptualization of Novel Research Strategies Targeting this compound Pathways for Fundamental Biological Discovery
Building on the knowledge gained from the aforementioned approaches, novel research strategies can be designed to probe the function of this compound in complex biological systems and its potential relevance to disease. The long-term goal is to develop specific tools to manipulate its pathways for both fundamental discovery and potential therapeutic insight.
One key strategy involves targeting the enzymes that regulate its levels. In plants, a specific glucocerebrosidase was identified that controls the production of the sphingadienine precursor. nih.gov Identifying and manipulating the analogous enzymes in mammalian systems—such as specific ceramidases or sphingosine kinases—using genetic tools like CRISPR/Cas9 would allow for the study of the biological consequences of its chronic depletion. researchgate.netnih.gov Another powerful strategy would be the development of a monoclonal antibody that can specifically bind to and neutralize extracellular this compound, which would help elucidate its roles in autocrine and paracrine signaling in processes like angiogenesis and immune cell trafficking. nih.gov
Table 2: Novel Research Strategies and Their Objectives
| Research Strategy | Key Tools | Primary Objective |
| Genetic Manipulation of Metabolic Enzymes | CRISPR/Cas9 gene editing systems targeting candidate synthases or hydrolases. | To understand the physiological role of endogenous this compound by observing the phenotype of its depletion. |
| Development of Specific Inhibitors/Antagonists | High-throughput screening, rational drug design based on receptor structures. | To create pharmacological tools for the acute inhibition of its signaling pathways, enabling the study of its function in disease models. |
| Neutralizing Monoclonal Antibodies | Hybridoma technology, phage display. | To specifically block its extracellular signaling and determine its contribution to cell-cell communication in health and disease. nih.gov |
Q & A
Q. How can researchers ensure reproducibility when publishing studies on this compound?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Deposit raw spectra, chromatograms, and synthetic protocols in repositories like MetaboLights or Zenodo . Include detailed metadata (e.g., instrument calibration logs, batch numbers) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
